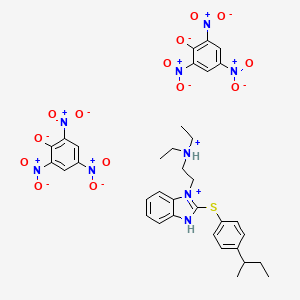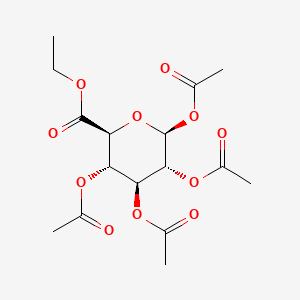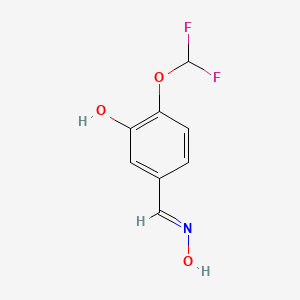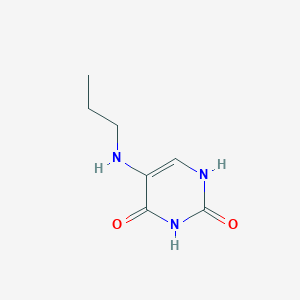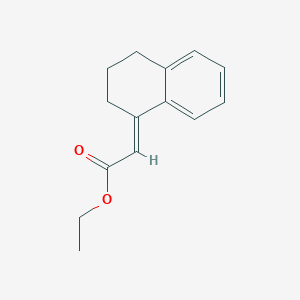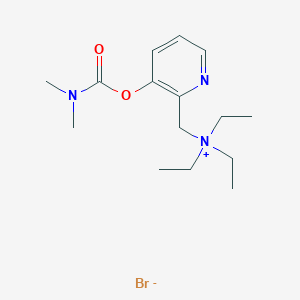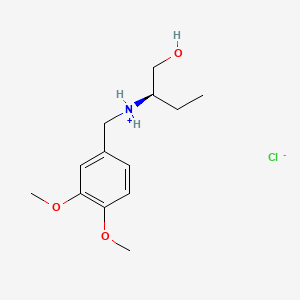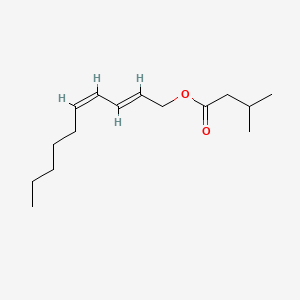
(2E,4Z)-Deca-2,4-dienyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-Deca-2,4-dienyl isovalerate is an organic compound characterized by its unique structure, which includes a deca-2,4-dienyl chain and an isovalerate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Deca-2,4-dienyl isovalerate typically involves the esterification of (2E,4Z)-deca-2,4-dienoic acid with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4Z)-Deca-2,4-dienyl isovalerate can undergo various chemical reactions, including:
Oxidation: The double bonds in the deca-2,4-dienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated esters
Substitution: Amino esters, alkoxy esters
Wissenschaftliche Forschungsanwendungen
(2E,4Z)-Deca-2,4-dienyl isovalerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (2E,4Z)-Deca-2,4-dienyl isovalerate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can lead to changes in metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-Deca-2,4-dienyl isovalerate: Similar structure but with different geometric isomerism.
(2E,4Z)-Deca-2,4-dienyl acetate: Similar structure but with an acetate ester group instead of an isovalerate group.
Uniqueness
(2E,4Z)-Deca-2,4-dienyl isovalerate is unique due to its specific geometric configuration and the presence of the isovalerate ester group. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
56699-32-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(2E,4Z)-deca-2,4-dienyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h8-11,14H,4-7,12-13H2,1-3H3/b9-8-,11-10+ |
InChI-Schlüssel |
BFONWEJKMSLMCY-QNRZBPGKSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\COC(=O)CC(C)C |
Kanonische SMILES |
CCCCCC=CC=CCOC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)


